TFAP

Description

Properties

IUPAC Name |

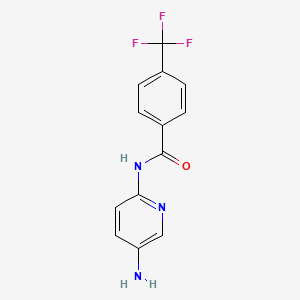

N-(5-aminopyridin-2-yl)-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N3O/c14-13(15,16)9-3-1-8(2-4-9)12(20)19-11-6-5-10(17)7-18-11/h1-7H,17H2,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCFFMPDIBWZLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pivotal Role of TFAP2 Transcription Factors in Embryonic Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Transcription Factor Activator Protein-2 (TFAP2) family of transcription factors are crucial regulators of gene expression during embryonic development. This technical guide provides an in-depth analysis of the multifaceted roles of TFAP2 proteins, with a particular focus on their functions in craniofacial, neural crest, and placental development. We will explore the synergistic and sometimes redundant functions of different TFAP2 paralogs, their target genes, and their intricate interplay with key developmental signaling pathways. This document also provides detailed experimental protocols for studying TFAP2 function and presents quantitative data in a structured format to facilitate understanding and further research in this critical area of developmental biology.

Introduction to the TFAP2 Family of Transcription Factors

The TFAP2 family consists of five members in vertebrates: TFAP2A, TFAP2B, TFAP2C, TFAP2D, and TFAP2E. These proteins bind to a specific GC-rich DNA consensus sequence (5'-GCCNNNGGC-3') as homodimers or heterodimers to activate or repress gene transcription.[1][2] Their expression is spatially and temporally regulated throughout embryogenesis, and they play indispensable roles in a wide array of developmental processes, including cell proliferation, differentiation, and apoptosis.[1][3]

Mutations in TFAP2 genes are associated with several human congenital disorders, highlighting their critical importance in development. For instance, mutations in TFAP2A are linked to Branchio-Oculo-Facial Syndrome (BOFS), characterized by craniofacial, ocular, and ear abnormalities.[3][4] Similarly, mutations in TFAP2B can cause Char syndrome, which affects the development of the face, heart, and limbs.[5]

Roles of TFAP2 Paralogs in Embryonic Development

The different members of the TFAP2 family have both overlapping and distinct functions during embryonic development. Their combinatorial action is essential for the precise regulation of gene expression that orchestrates the formation of complex tissues and organs.

TFAP2A: A Master Regulator of Craniofacial and Neural Crest Development

TFAP2A is one of the most extensively studied members of the family. It is essential for the development of the neural crest, a transient, multipotent cell population that gives rise to a diverse array of cell types, including neurons, glia, melanocytes, and craniofacial cartilage and bone.[3][6]

-

Neural Crest Induction and Specification: TFAP2A is a key player in the gene regulatory network that specifies the neural plate border and subsequently the neural crest.[7] It acts as a pioneer factor, remodeling the chromatin landscape to allow other transcription factors to bind and activate neural crest-specific genes.[7]

-

Craniofacial Development: TFAP2A is critical for the proper formation of the face and skull.[3] Knockout mouse models for Tfap2a exhibit severe craniofacial malformations, including an absent or severely hypoplastic midface.[7] It cooperates with TFAP2B to regulate the development of the midface.[8]

-

Eye and Ear Development: TFAP2A plays a role in the development of the eye, particularly the lens and retina, and the inner ear.[9][10]

TFAP2B: Essential for Neural, Cardiac, and Limb Development

TFAP2B shares some functions with TFAP2A, particularly in the neural crest, but also has distinct roles in other developing systems.

-

Neural Development: TFAP2B is involved in the development of the nervous system, including the specification of dorsal interneurons.[11]

-

Cardiovascular Development: It is crucial for the development of the heart and the great vessels. Tfap2b knockout mice exhibit patent ductus arteriosus, a common congenital heart defect.[12]

-

Limb Patterning: TFAP2B is involved in the proper patterning of the limbs during development.[5][12]

TFAP2C: A Key Player in Placental and Trophoblast Development

TFAP2C is essential for the development of the placenta, the vital organ that facilitates nutrient and gas exchange between the mother and the fetus.

-

Trophectoderm Specification: TFAP2C, along with GATA2/3 and TFAP2A, forms a transcription factor network that drives the specification of the trophectoderm, the outer layer of the blastocyst that gives rise to the placenta.[13]

-

Trophoblast Invasion: TFAP2C regulates the invasion of trophoblast cells into the uterine wall, a critical process for the establishment of a functional placenta.[14][15] Disruption of Tfap2c in mice leads to early embryonic lethality due to placental defects.[14][16]

Quantitative Data on TFAP2 Function

The following tables summarize key quantitative findings from studies on TFAP2 function in embryonic development.

| Gene | Model Organism | Developmental Process | Phenotype upon Knockout/Knockdown | Key Target Genes/Pathways | Reference(s) |

| Tfap2a | Mouse | Craniofacial Development | Severe midfacial clefting and skeletal abnormalities (in combination with Tfap2b knockout).[8][17] | Alx1, Alx3, Alx4 | [8] |

| Zebrafish | Neural Crest Specification | Virtual elimination of neural crest cells (in combination with tfap2c knockdown).[18] | Bmp, Fgf, Notch signaling | [9] | |

| Chick | Neural Plate Border Induction | Down-regulation of neural plate border markers (MSX1, PAX7, ZIC1, GBX2).[7] | Wnt signaling | [7] | |

| Tfap2b | Mouse | Cardiovascular Development | Patent ductus arteriosus.[12] | Bone Morphogenetic Protein (BMP) signaling | [12] |

| Mouse | Limb Development | Postaxial accessory digits.[12] | [12] | ||

| Tfap2c | Mouse | Placental Development | Early embryonic lethality due to placental failure.[14][19] | Cdx2, Eomes, Gata3, Ascl2 | [19] |

| Rat | Trophoblast Invasion | Diminished infiltration of invasive trophoblast cells into the uterine-placental interface.[14] | [14] | ||

| Human (hPSCs) | Trophectoderm Specification | Failure to form trophectoderm (upon GATA3 knockdown, a key partner of TFAP2C).[13] | OCT4 (repression) | [13] |

Signaling Pathways Involving TFAP2

TFAP2 transcription factors are embedded within complex signaling networks that control embryonic development. They can act both upstream and downstream of major signaling pathways.

TFAP2 and Neural Crest Development Signaling

During neural crest induction and specification, TFAP2A and its paralogs interact with several key signaling pathways, including Wnt, BMP, and FGF.

TFAP2A in Inner Ear Neurogenesis Signaling

In the developing inner ear, TFAP2A modulates BMP, FGF, and Notch signaling to control the production of sensory neurons.[9]

Experimental Protocols

Detailed methodologies are essential for the accurate study of TFAP2 function. Below are protocols for key experimental techniques.

Chromatin Immunoprecipitation (ChIP) for TFAP2

This protocol is designed for the immunoprecipitation of TFAP2-DNA complexes from embryonic tissues or cultured cells.

Materials:

-

Formaldehyde (16% solution)

-

Glycine (2.5 M)

-

PBS (phosphate-buffered saline)

-

Cell lysis buffer

-

Nuclear lysis buffer

-

ChIP dilution buffer

-

Protein A/G magnetic beads

-

Anti-TFAP2 antibody (specific to the paralog of interest)

-

Normal IgG (negative control)

-

Wash buffers (low salt, high salt, LiCl)

-

TE buffer

-

Elution buffer

-

RNase A

-

Proteinase K

-

DNA purification kit

Protocol:

-

Cross-linking: Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% to the cell culture medium or homogenized embryonic tissue. Incubate for 10 minutes at room temperature. Quench the reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Resuspend cells in cell lysis buffer and incubate on ice for 10 minutes.

-

Nuclear Lysis and Sonication: Centrifuge to pellet nuclei and resuspend in nuclear lysis buffer. Shear chromatin by sonication to an average fragment size of 200-1000 bp. Centrifuge to pellet debris.[20]

-

Immunoprecipitation: Dilute the chromatin with ChIP dilution buffer. Pre-clear the chromatin with Protein A/G beads. Incubate a fraction of the chromatin with the anti-TFAP2 antibody overnight at 4°C. Add Protein A/G beads and incubate for another 2-4 hours.[21]

-

Washes: Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and twice with TE buffer.

-

Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads with elution buffer. Reverse the cross-links by incubating at 65°C for at least 6 hours.

-

DNA Purification: Treat the samples with RNase A and then Proteinase K. Purify the DNA using a DNA purification kit. The resulting DNA can be used for qPCR or next-generation sequencing (ChIP-seq).[22]

References

- 1. Understanding the Role of TFAP2α in Cellular Activities - Amerigo Scientific [amerigoscientific.com]

- 2. AP-2α and AP-2β cooperatively function in the craniofacial surface ectoderm to regulate chromatin and gene expression dynamics during facial development | eLife [elifesciences.org]

- 3. medlineplus.gov [medlineplus.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. TFAP2B gene: MedlinePlus Genetics [medlineplus.gov]

- 6. TFAP2A - Wikipedia [en.wikipedia.org]

- 7. Heterodimerization of TFAP2 pioneer factors drives epigenomic remodeling during neural crest specification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TFAP2 paralogs regulate midfacial development in part through a conserved ALX genetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tfap2a promotes specification and maturation of neurons in the inner ear through modulation of Bmp, Fgf and notch signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Tfap2a transcription factor AP-2, alpha [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. A Heart-Hand Syndrome Gene: Tfap2b Plays a Critical Role in the Development and Remodeling of Mouse Ductus Arteriosus and Limb Patterning - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. TFAP2C is a key regulator of intrauterine trophoblast cell invasion and deep hemochorial placentation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. JCI Insight - TFAP2C is a key regulator of intrauterine trophoblast cell invasion and deep hemochorial placentation [insight.jci.org]

- 17. Research Portal [iro.uiowa.edu]

- 18. Tfap2 transcription factors in zebrafish neural crest development and ectodermal evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Reduced Gene Dosage of Tfap2c Impairs Trophoblast Lineage Differentiation and Alters Maternal Blood Spaces in the Mouse Placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. bosterbio.com [bosterbio.com]

- 21. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]

- 22. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]

The Role of TFAP2A in Neural Crest Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transcription Factor Activator Protein 2 Alpha (TFAP2A) is a pivotal regulator in the intricate gene regulatory network (GRN) governing the development of the neural crest, a transient, multipotent embryonic cell population exclusive to vertebrates. As a pioneer transcription factor, TFAP2A plays a dual, stage-specific role, initially in the induction of the neural plate border and subsequently in the specification of neural crest cells. Its function is modulated through dynamic heterodimerization with other TFAP2 paralogs, which dictates its genomic targets and remodels the epigenomic landscape. Dysregulation of TFAP2A is associated with significant developmental defects, including craniofacial abnormalities observed in human congenital disorders like Branchio-Oculo-Facial Syndrome. This guide provides an in-depth examination of TFAP2A's molecular functions, its position within signaling pathways, and the experimental methodologies used to elucidate its role, offering a critical resource for research and therapeutic development.

Introduction: The Architect of the Neural Crest

The neural crest (NC) is a multipotent stem cell-like population that emerges from the dorsal aspect of the neural tube during early vertebrate development. These cells undergo an epithelial-to-mesenchymal transition, migrate extensively throughout the embryo, and differentiate into a diverse array of cell types, including neurons and glia of the peripheral nervous system, pigment cells, and the cartilage and bone of the craniofacial skeleton.[1] The complex processes of NC induction, specification, migration, and differentiation are orchestrated by a hierarchical gene regulatory network (GRN).[2]

Central to this network is Transcription Factor AP-2 Alpha (TFAP2A), a member of the TFAP2 family of transcription factors that bind to a specific DNA consensus sequence (GCCNNNGGC) as dimers.[3][4] TFAP2A is expressed early in the ectoderm at the boundary of the neural plate and is crucial for establishing the neural crest lineage.[3][5] Its significance is underscored by the severe developmental anomalies that arise from its mutation or misexpression in various animal models and human syndromes.[6] This document details the multifaceted functions of TFAP2A, focusing on its molecular mechanisms and interactions that are critical for normal neural crest development.

A Molecular Switch: The Dual Role of TFAP2A

TFAP2A exhibits a remarkable stage-specific functionality, acting sequentially in two key phases of early neural crest development: neural plate border (NPB) induction and subsequent neural crest (NC) specification.[3] This dual role is not executed by TFAP2A in isolation but is orchestrated by a dynamic switch in its dimerization partners.[7][8]

-

Phase 1: Neural Plate Border Induction. During gastrulation (e.g., chick embryo stage HH5-6), TFAP2A primarily forms heterodimers with its paralog, TFAP2C .[3] The TFAP2A/C complex binds to and activates the enhancers of early NPB specifier genes, such as MSX1, PAX7, and ZIC1.[3] This action establishes the broad territory from which the neural crest will arise.

-

Phase 2: Neural Crest Specification. As neurulation proceeds (e.g., chick embryo stage HH9), the expression of another paralog, TFAP2B , is initiated. TFAP2A then switches its preferred partner, forming TFAP2A/B heterodimers .[3] This new complex reorganizes the epigenomic landscape, binding to a different set of enhancers to activate key neural crest specifier genes like FOXD3, ETS1, and SOX10.[3] This molecular switch drives the progressive commitment of progenitor cells toward a definitive neural crest fate.[3][7]

This partner-switching mechanism allows a single pioneer factor to control distinct gene regulatory modules in a temporal sequence, providing a sophisticated layer of control over cell fate commitment.

TFAP2A in the Neural Crest Gene Regulatory Network

TFAP2A functions as a critical node within the broader NC-GRN, integrating upstream signals and controlling a battery of downstream effectors.

Upstream Regulation

The expression and activity of TFAP2A are influenced by major embryonic signaling pathways that pattern the ectoderm, primarily Wnt and BMP.[9] The balance between these pathways is critical for defining the neural plate border where TFAP2A is activated.[9] In zebrafish, Tfap2a and Foxd3, expressed in complementary domains, cooperate to maintain this balance; their combined loss leads to expanded BMP signaling, suppressed Wnt signaling, and a complete failure of neural crest induction.[6][9]

Downstream Targets and Cooperative Interactions

As a pioneer factor, TFAP2A can access closed chromatin, initiating epigenomic changes that make downstream gene loci accessible to other transcription factors.[10] Its direct and indirect targets are numerous and essential for NC development.

-

Core Specifiers: TFAP2A directly regulates the expression of core NC specifier genes, including SOX10 and FOXD3.[1][2]

-

Craniofacial Development: In the development of the midface, TFAP2A and TFAP2B cooperatively regulate a network that includes the Alx1/3/4 genes.[4] Loss of TFAP2 function in cranial neural crest cells leads to dysregulation of these genes and results in severe midfacial clefting.[4]

-

Functional Redundancy: In zebrafish, tfap2a and tfap2c have redundant functions in NC induction. While single mutants have viable neural crest, the simultaneous inhibition of both genes leads to a complete loss of NC derivatives, demonstrating a conserved requirement for TFAP2 activity.[11]

Quantitative Data Summary

The function of TFAP2A has been quantified through various molecular assays, revealing its direct interactions and regulatory impact.

Table 1: TFAP2A Genomic Occupancy and Target Genes

| Stage | Dimer Partner | Key Target Genes | Function | Model System | Ref |

|---|---|---|---|---|---|

| NPB Induction (HH6) | TFAP2C | MSX1, PAX7, ZIC1 | Establishes neural plate border competence | Chick | [3] |

| NC Specification (HH9) | TFAP2B | FOXD3, ETS1, SOX10 | Commits progenitors to neural crest fate | Chick | [3] |

| Craniofacial Dev. (E11.5) | TFAP2B | Alx1, Alx3, Alx4 | Patterning of the midface and jaws | Mouse |[4] |

Table 2: Phenotypes of TFAP2A Loss-of-Function

| Model Organism | Genetic Modification | Key Phenotypes | Implication | Ref |

|---|---|---|---|---|

| Zebrafish | tfap2a mutant (mob) | Defects in all NC derivatives; apoptosis of NC progenitors. | Required for NC survival and differentiation. | [6] |

| Zebrafish | tfap2a / tfap2c double knockdown | Complete absence of neural crest induction. | Redundant and essential role in NC induction. | [11] |

| Mouse | Tfap2a knockout | Defective neural tube closure; loss of craniofacial skeleton and PNS. | Critical for craniofacial and neural development. | [6] |

| Human | TFAP2A mutations | Branchio-Oculo-Facial Syndrome (BOFS): craniofacial, eye, and ear defects. | Conserved, dose-dependent role in human development. |[6] |

Key Experimental Protocols

Elucidating the function of TFAP2A relies on a suite of advanced molecular biology techniques. Below are overviews of the core methodologies.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of a transcription factor in vivo.[12]

Principle: Proteins are cross-linked to DNA in embryonic tissue. The chromatin is then sheared, and an antibody specific to TFAP2A is used to immunoprecipitate the protein-DNA complexes. After reversing the cross-links, the associated DNA is purified and sequenced, revealing the genomic locations where TFAP2A was bound.[12][13]

Methodology Overview:

-

Cross-linking: Embryonic tissues (e.g., dissected facial prominences) are fixed with formaldehyde to covalently link proteins to DNA.[12]

-

Chromatin Shearing: The fixed chromatin is fragmented into 200-600 bp pieces, typically by sonication.[14]

-

Immunoprecipitation (IP): The sheared chromatin is incubated with a TFAP2A-specific antibody. Protein A/G beads are used to capture the antibody-protein-DNA complexes.[14]

-

Washing & Elution: Non-specific chromatin is washed away. The specific complexes are then eluted from the beads.

-

Reverse Cross-linking: The protein-DNA cross-links are reversed by heat and Proteinase K treatment.

-

DNA Purification & Library Preparation: The purified DNA is prepared for next-generation sequencing.

-

Sequencing & Analysis: Sequenced reads are mapped to the reference genome. Peak-calling algorithms identify regions of significant enrichment, representing TFAP2A binding sites.

CUT&RUN (Cleavage Under Targets and Release Using Nuclease)

CUT&RUN is an alternative to ChIP-seq that offers higher resolution and requires fewer cells. It has been successfully applied to study TFAP2 paralogs in avian embryos.[3][15]

Principle: Instead of shearing all chromatin, a fusion protein of Protein A/G and Micrococcal Nuclease (pAG-MNase) is recruited to antibody-bound TFAP2A in permeabilized, intact cells. Activation of the nuclease cleaves the DNA surrounding the binding site, releasing the specific protein-DNA complex into the supernatant for sequencing.[16][17]

Methodology Overview:

-

Cell Immobilization & Permeabilization: Cells are bound to Concanavalin A-coated magnetic beads and permeabilized with digitonin.[16]

-

Antibody Incubation: A primary antibody against TFAP2A is added and binds to its target in the nucleus.

-

pAG-MNase Binding: The pAG-MNase fusion protein is added and binds to the primary antibody.

-

Targeted Cleavage: The MNase is activated by the addition of Ca2+, which cleaves the DNA flanking the TFAP2A binding site.

-

Fragment Release: The reaction is stopped, and the small, cleaved DNA fragments containing the binding site diffuse out of the nucleus.

-

DNA Purification & Sequencing: The released DNA fragments are purified and prepared for sequencing.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify protein-protein interactions, such as the dimerization of TFAP2A with TFAP2B and TFAP2C.[18][19]

Principle: An antibody targeting a known "bait" protein (e.g., tagged TFAP2A) is used to pull it out of a cell lysate. Any proteins that are physically bound to the bait protein (the "prey," e.g., TFAP2B/C) will be pulled down as well. The entire complex is then analyzed, typically by Western blot.[20]

Methodology Overview:

-

Cell Lysis: Cells or embryonic tissues are lysed under non-denaturing conditions to preserve protein complexes.[21]

-

Pre-clearing: The lysate is incubated with beads alone to remove proteins that bind non-specifically.

-

Immunoprecipitation: The pre-cleared lysate is incubated with an antibody against the bait protein.

-

Complex Capture: Protein A/G beads are added to bind the antibody-protein complex.

-

Washing: The bead-bound complexes are washed several times to remove non-specifically bound proteins.

-

Elution & Analysis: The proteins are eluted from the beads and analyzed by SDS-PAGE and Western blotting, using an antibody against the suspected prey protein to confirm the interaction.[22]

Whole-Mount In Situ Hybridization (WISH)

WISH is a technique to visualize the spatial expression pattern of a specific mRNA transcript within an entire embryo.[23]

Principle: A labeled antisense RNA probe, complementary to the target mRNA (e.g., TFAP2A), is hybridized to a fixed and permeabilized embryo. The probe is typically labeled with a hapten like digoxigenin (DIG). An antibody conjugated to an enzyme (e.g., alkaline phosphatase) that recognizes the hapten is then applied, and a colorimetric substrate is added to produce a colored precipitate specifically where the target mRNA is located.[24]

Conclusion and Future Directions

TFAP2A is an indispensable regulator of neural crest development, acting as a molecular switch that controls the transition from neural plate border induction to neural crest specification through strategic heterodimerization. Its central role in the NC-GRN, integrating upstream signals and directing downstream differentiation programs, makes it a critical factor in craniofacial and peripheral nervous system development.

For drug development professionals, the TFAP2A pathway presents both opportunities and challenges. Understanding the precise mechanisms of its regulation and its downstream targets is crucial for identifying potential therapeutic interventions for neurocristopathies like Branchio-Oculo-Facial Syndrome. Future research should focus on:

-

Identifying co-factors that modulate TFAP2A's binding specificity and transcriptional activity.

-

Elucidating the upstream signaling dynamics that control the temporal expression of TFAP2 paralogs.

-

Developing high-throughput screens to identify small molecules that can modulate TFAP2A dimerization or its interaction with specific DNA elements.

-

Leveraging single-cell multi-omics to dissect the heterogeneity of TFAP2A function within different subpopulations of the neural crest.

A deeper understanding of this pioneer factor will continue to provide fundamental insights into the evolution of the vertebrate body plan and offer new avenues for treating congenital disorders.

References

- 1. Research Portal [iro.uiowa.edu]

- 2. Network architecture and regulatory logic in neural crest development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterodimerization of TFAP2 pioneer factors drives epigenomic remodeling during neural crest specification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TFAP2 paralogs regulate midfacial development in part through a conserved ALX genetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Insights Into the Early Gene Regulatory Network Controlling Neural Crest and Placode Fate Choices at the Neural Border [frontiersin.org]

- 6. Tfap2a and Foxd3 regulate early steps in the development of the neural crest progenitor population - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heterodimerization of TFAP2 pioneer factors drives epigenomic remodeling during neural crest specification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Heterodimerization of TFAP2 pioneer factors drives epigenomic remodeling during neural crest specification | Semantic Scholar [semanticscholar.org]

- 9. Tfap2a and Foxd3 regulate early steps in the development of the neural crest progenitor population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Redundant activities of Tfap2a and Tfap2c are required for neural crest induction and development of other non-neural ectoderm derivatives in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of in vivo transcription factor recruitment by chromatin immunoprecipitation of mouse embryonic kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. bosterbio.com [bosterbio.com]

- 15. Chromatin Profiling in Mouse Embryonic Germ Cells by CUT&RUN | Springer Nature Experiments [experiments.springernature.com]

- 16. epicypher.com [epicypher.com]

- 17. CUT&RUN: Targeted in situ genome-wide profiling with high efficiency for low cell numbers [protocols.io]

- 18. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 19. researchgate.net [researchgate.net]

- 20. assaygenie.com [assaygenie.com]

- 21. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 22. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]

- 23. geisha.arizona.edu [geisha.arizona.edu]

- 24. Double Whole Mount in situ Hybridization of Early Chick Embryos - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to TFAP2C in Cancer Progression and Metastasis

Abstract

Transcription Factor Activating Enhancer-Binding Protein 2C (TFAP2C) is a developmentally regulated transcription factor that has emerged as a critical regulator in the initiation, progression, and metastasis of multiple cancer types. Its role is multifaceted, influencing key cellular processes including proliferation, epithelial-mesenchymal transition (EMT), stemness, and therapeutic resistance. This document provides a comprehensive technical overview of the molecular mechanisms governed by TFAP2C, its impact on various cancers, detailed experimental protocols for its study, and its potential as a therapeutic target.

Introduction

Transcription Factor AP-2 gamma (TFAP2C) is a member of the AP-2 family of transcription factors, which are crucial during embryonic development.[1][2] In the context of oncology, aberrant TFAP2C expression has been linked to the malignant progression of numerous cancers, including those of the breast, colon, lung, and brain.[3][4][5][6] It functions as a sequence-specific DNA-binding protein that transcriptionally regulates a vast network of genes, thereby controlling fundamental cellular pathways. Its dysregulation can drive oncogenesis by promoting cell growth, survival, and the acquisition of metastatic capabilities.[7][8] This guide synthesizes current research to provide an in-depth understanding of TFAP2C's role in cancer biology.

Molecular Mechanisms and Signaling Pathways

TFAP2C exerts its influence by directly binding to the promoter regions of target genes, activating or repressing their transcription. This regulation impacts several major signaling pathways critical to cancer progression.

Role in Hormone-Responsive Breast Cancer

In luminal breast cancers, TFAP2C is a master regulator of the estrogen receptor (ERα) pathway.[5][9] It directly binds to the promoter of the ESR1 gene (encoding ERα) and other key luminal genes like FOXA1 and GATA3, thereby maintaining the luminal phenotype.[2][9] Loss of TFAP2C in luminal breast cancer cells can induce a shift towards a more aggressive, basal-like phenotype, a process characteristic of EMT.[5][9]

References

- 1. mdpi.com [mdpi.com]

- 2. Identification of Primary Gene Targets of TFAP2C in Hormone Responsive Breast Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TFAP2C promotes stemness and chemotherapeutic resistance in colorectal cancer via inactivating hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TFAP2C-mediated upregulation of TGFBR1 promotes lung tumorigenesis and epithelial–mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TFAP2C governs the luminal epithelial phenotype in mammary development and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TFAP2C Affects PI3K/AKT/mTOR Pathway-Mediated EMT for Glioblastoma Development Through Transcriptional Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of Tcfap2c in tumorigenesis and cancer growth in an activated Neu model of mammary carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crucial role of the transcription factors family activator protein 2 in cancer: current clue and views - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TFAP2C Governs the Luminal Epithelial Phenotype in Mammary Development and Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Target Genes of TFAP2 Transcription Factors: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Activator Protein-2 (AP-2) family of transcription factors, comprising five members (TFAP2A, TFAP2B, TFAP2C, TFAP2D, and TFAP2E), are crucial regulators of gene expression during embryonic development and differentiation.[1][2] Dysregulation of TFAP2 activity is increasingly implicated in the pathogenesis of numerous human cancers, where they can function as either oncogenes or tumor suppressors depending on the cellular context.[3][4] These factors bind to GC-rich DNA sequences in the regulatory regions of their target genes, thereby activating or repressing transcription to control a wide array of cellular processes, including proliferation, apoptosis, cell-cycle control, and epithelial-mesenchymal transition (EMT).[1][3][5] This technical guide provides an in-depth overview of the known downstream target genes of the TFAP2 family, details the key experimental methodologies used for their identification, and illustrates their involvement in critical signaling pathways.

Key Methodologies for Target Gene Identification

The identification of direct and indirect downstream targets of transcription factors like TFAP2 is fundamental to understanding their biological function. The primary methodologies employed are Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) to identify genomic binding sites, and transcriptomic analysis (e.g., RNA-seq) following TFAP2 knockdown or overexpression to measure changes in gene expression. Luciferase reporter assays are then often used to validate direct transcriptional regulation.

Experimental Workflow: Integrated Target Identification

The most robust method for identifying high-confidence primary target genes involves an integrated approach combining genome-wide binding analysis with expression analysis.[6]

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of a specific transcription factor.

-

Principle: Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared into small fragments. An antibody specific to the TFAP2 protein of interest is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and sequenced.

-

Data Analysis: Sequenced reads are aligned to a reference genome. "Peak calling" algorithms identify regions with a high density of reads, representing TFAP2 binding sites.[7] These peaks can be located in promoter regions, enhancers, or other regulatory elements.[8] De novo motif analysis of the sequences within these peaks can confirm the enrichment of the known TFAP2 binding consensus sequence (SCCTSRGGS).[6]

-

Example: A ChIP-seq analysis in MCF-7 breast cancer cells identified thousands of genomic binding sites for TFAP2C, providing a map of its potential regulatory targets.[6] Similarly, ChIP-seq has been used to map TFAP2A binding in human neural crest cells and uveal melanoma.[8]

RNA-sequencing (RNA-seq) after TFAP2 Knockdown

This technique identifies genes whose expression levels are dependent on a TFAP2 factor.

-

Principle: The expression of a specific TFAP2 gene is suppressed using small interfering RNA (siRNA) or short hairpin RNA (shRNA). Total RNA is then extracted from both the knockdown cells and control cells (treated with a non-targeting siRNA). High-throughput sequencing is used to quantify the abundance of each transcript.

-

Data Analysis: The transcriptomes of the knockdown and control cells are compared to identify differentially expressed genes. Genes whose expression significantly decreases upon TFAP2 knockdown are considered potential targets of transcriptional activation, while those whose expression increases are potential targets of repression.[6][9][10]

-

Example: In a study on MCF-7 cells, knocking down TFAP2C altered the expression of 5,520 genes by a relative fold-change of 1.3 or greater.[6]

Luciferase Reporter Assay

This assay is a standard method for validating whether a transcription factor directly regulates the promoter of a candidate target gene.

-

Principle: The promoter region of a putative target gene, containing the predicted TFAP2 binding site, is cloned into a reporter vector upstream of a luciferase gene. This construct is transfected into cells. The binding of endogenous or overexpressed TFAP2 to the promoter drives the expression of luciferase, which is quantified by measuring light output after adding a luciferin substrate.[11][12] A co-transfected vector expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter is used for normalization.[12]

-

Data Analysis: An increase or decrease in the normalized luciferase activity upon modulation of TFAP2 levels (e.g., overexpression or knockdown) confirms that TFAP2 directly regulates the promoter's activity.[13][14]

Downstream Target Genes of the TFAP2 Family

The following tables summarize key validated and high-confidence downstream target genes for the most-studied TFAP2 family members.

Table 1: Downstream Targets of TFAP2A

TFAP2A is critical for neural crest development and has dual roles in cancer, acting as both a tumor suppressor and an oncogene.[1][4][15]

| Target Gene | Regulation | Cellular Context / Cancer Type | Function of Target Gene | Reference |

| CDKN1A (p21) | Activation | General cell cycle control | Cell cycle inhibitor | [16] |

| MDM2 | Activation | Colorectal & Breast Cancer | Negative regulator of p53 | [1] |

| PTEN | Activation | Colorectal Cancer | Tumor suppressor, PI3K/Akt pathway inhibitor | [4] |

| MMP9 | Repression | Colorectal Cancer | Matrix metalloproteinase, invasion | [4] |

| ZEB2 | Repression | Epithelial cells | EMT-inducing transcription factor | [1][17] |

| HIF-1α | Activation | Nasopharyngeal Carcinoma | Hypoxia response, angiogenesis | [18] |

| PD-L1 | Activation | Cervical Cancer | Immune checkpoint inhibitor | [19] |

| ITPKA | Activation | Lung Adenocarcinoma | Inositol phosphate signaling | [4][13] |

| TCTN1, APP | Activation | Oral Squamous Cell Carcinoma | Proliferation, migration, invasion | [1] |

| SOX10 | Activation | Neural Crest Development | Neural crest specification | [15][20] |

| DCT, IRF4, TYR | Activation | Melanocytes | Pigmentation and differentiation | [7] |

Table 2: Downstream Targets of TFAP2B

TFAP2B plays a significant role in the development of the neural crest, kidneys, and facial structures.[5][20]

| Target Gene | Regulation | Cellular Context / Cancer Type | Function of Target Gene | Reference |

| hTERT | Activation | Lung Cancer | Telomerase reverse transcriptase, immortalization | [1] |

| RET | Activation | Breast Cancer (with TFAP2C) | Receptor tyrosine kinase | [1][6] |

| ALX1/3/4 | Activation | Neural Crest (Midface Development) | Craniofacial patterning | [21] |

| ETS1 | Activation | Neural Crest Specification | Transcription factor in development | [22] |

| MYC, BCL2 | Activation | Retinoblastoma, Breast Cancer | Oncogene, anti-apoptotic factor | [1] |

Table 3: Downstream Targets of TFAP2C

TFAP2C is a master regulator in hormone-responsive breast cancer and is essential for maintaining the luminal epithelial phenotype.[6][23]

| Target Gene | Regulation | Cellular Context / Cancer Type | Function of Target Gene | Reference |

| ESR1 (ERα) | Activation | Luminal Breast Cancer | Estrogen receptor, hormone response | [6][10][23][24] |

| ERBB2 (HER2) | Activation | HER2+ Breast Cancer | Receptor tyrosine kinase, oncogene | [6][23] |

| FOXA1 | Activation | Luminal Breast Cancer | Pioneer factor for ERα | [6][23][24] |

| GREB1 | Activation | Luminal Breast Cancer | Estrogen response gene | [6] |

| MYC | Activation | Luminal Breast Cancer | Oncogene, cell proliferation | [6] |

| CDKN1A (p21) | Repression | General cell cycle control | Cell cycle inhibitor | [10][16] |

| TGFBR1 | Activation | Non-Small Cell Lung Cancer (NSCLC) | TGF-β signaling receptor | [4][25] |

| EGFR | Activation | HER2+ Breast Cancer | Receptor tyrosine kinase | [26] |

| WWOX | Activation | Luminal Breast Cancer | Tumor suppressor | [6] |

| CD44 | Repression | Luminal Breast Cancer | Basal cell marker, stemness | [23][26] |

| GADD45B | Repression | Non-Small Cell Lung Cancer (NSCLC) | DNA damage response | [1] |

Note: TFAP2D and TFAP2E are the least studied members of the family, and a comprehensive list of their specific downstream targets is not yet well-established.[1][2]

Involvement in Key Signaling Pathways

TFAP2 factors are embedded in complex signaling networks that control cell fate. They can act downstream of signaling cascades or regulate the expression of key components within those pathways.

TFAP2C in ER and HER2 Signaling in Breast Cancer

In luminal breast cancer, TFAP2C is a pivotal regulator of the estrogen receptor (ERα) pathway. It directly binds to the ESR1 promoter to drive its expression.[6][23] Furthermore, TFAP2C collaborates with ERα and the pioneer factor FOXA1 to regulate a broad network of genes responsible for the hormone-responsive phenotype.[10][23] In HER2-positive breast cancer, TFAP2C can also regulate the expression of ERBB2 (HER2) and EGFR, contributing to tumor growth and survival.[6][26]

TFAP2A in Cell Cycle and Apoptosis Regulation

TFAP2A plays a complex, often bidirectional, role in controlling cell proliferation and apoptosis.[3][5] It can induce cell cycle arrest by activating the transcription of the cyclin-dependent kinase inhibitor CDKN1A (p21).[16] Conversely, it can also suppress apoptosis and promote proliferation by activating MDM2, which leads to the degradation of the tumor suppressor p53.[1] This dual functionality highlights the context-dependent nature of TFAP2A's role in tumorigenesis.

Other Associated Pathways

-

TGF-β Pathway: In non-small cell lung cancer, TFAP2C enhances tumor aggressiveness by directly activating the transcription of TGFBR1, a key receptor in the TGF-β signaling pathway, which is a potent inducer of EMT.[25]

-

Wnt Signaling: TFAP2 factors are implicated downstream of Wnt signaling and are involved in regulating lipid droplet biogenesis.[27][28] TFAP2A can also negatively regulate downstream targets of the β-catenin/TCF/LEF pathway.[29]

-

PI3K/Akt and MAPK Pathways: TFAP2 factors are involved in multiple signaling pathways, including PI3K/Akt and MAPK, which are strongly associated with cancer progression.[1][3] For instance, in HER2+ breast cancer, loss of TFAP2C reduces the levels of phosphorylated-Erk, a key component of the MAPK pathway.[26]

Conclusion and Future Directions

The TFAP2 family of transcription factors are critical nodes in the gene regulatory networks that govern development and are frequently co-opted in cancer. The identification of their downstream target genes through integrated genomic and transcriptomic approaches has been instrumental in elucidating their mechanisms of action. The targets identified to date reveal the central role of TFAP2 factors in controlling cell identity, proliferation, and response to therapeutic agents, particularly in cancers like luminal breast cancer.

For drug development professionals, the specific target genes regulated by TFAP2 factors, such as ESR1, ERBB2, EGFR, and PD-L1, represent key pathways that are already targeted therapeutically. Understanding the upstream regulation of these critical genes by TFAP2 offers new potential strategies for intervention. Modulating the activity of TFAP2 itself or the interactions with its co-factors could provide a novel approach to simultaneously impact multiple oncogenic pathways. Future research should focus on further delineating the target genes of the less-studied members, TFAP2D and TFAP2E, and on developing strategies to therapeutically target the TFAP2 network in specific cancer subtypes.

References

- 1. Crucial role of the transcription factors family activator protein 2 in cancer: current clue and views - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The AP-2 Family of Transcription Factors—Still Undervalued Regulators in Gastroenterological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding the Role of TFAP2α in Cellular Activities - Amerigo Scientific [amerigoscientific.com]

- 4. scientificarchives.com [scientificarchives.com]

- 5. Regulatory roles of AP-2 transcription factors in vertebrate development, apoptosis and cell-cycle control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Primary Gene Targets of TFAP2C in Hormone Responsive Breast Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TFAP2 paralogs regulate melanocyte differentiation in parallel with MITF - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A TFAP2C Gene Signature is Predictive of Outcome in HER2-positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biocat.com [biocat.com]

- 12. static.fishersci.eu [static.fishersci.eu]

- 13. researchgate.net [researchgate.net]

- 14. Development of luciferase reporter-based cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Research Portal [iro.uiowa.edu]

- 16. Reactome | TFAP2 (AP-2) family regulates transcription of cell cycle factors [reactome.org]

- 17. TFAP2A is a component of the ZEB1/2 network that regulates TGFB1-induced epithelial to mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. TFAP2A promotes cervical cancer via a positive feedback pathway with PD‑L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Heterodimerization of TFAP2 pioneer factors drives epigenomic remodeling during neural crest specification - PMC [pmc.ncbi.nlm.nih.gov]

- 21. TFAP2 paralogs regulate midfacial development in part through a conserved ALX genetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Reprogramming of avian neural crest axial identity and cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 23. TFAP2C Governs the Luminal Epithelial Phenotype in Mammary Development and Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. TFAP2C-mediated upregulation of TGFBR1 promotes lung tumorigenesis and epithelial–mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The role of Tcfap2c in tumorigenesis and cancer growth in an activated Neu model of mammary carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. TFAP2 transcription factors are regulators of lipid droplet biogenesis | eLife [elifesciences.org]

- 28. TFAP2 transcription factors are regulators of lipid droplet biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. portlandpress.com [portlandpress.com]

structural basis of TFAP2 DNA binding specificity

An In-depth Technical Guide on the Structural Basis of TFAP2 DNA Binding Specificity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Activator Protein-2 (TFAP2) family of transcription factors are critical regulators of gene expression involved in a multitude of developmental processes and implicated in various diseases, including cancer. Their ability to selectively bind to specific DNA sequences is fundamental to their function. This technical guide provides a comprehensive overview of the , detailing the molecular interactions, quantitative binding data, and the experimental methodologies used to elucidate these mechanisms. Furthermore, we explore the regulatory pathways that modulate TFAP2 activity, offering insights for therapeutic intervention.

Core Structural Features of TFAP2 DNA Binding

The specificity of TFAP2 proteins for their DNA targets is governed by a highly conserved C-terminal region, which comprises a basic DNA Binding Domain (DBD) and a Helix-Span-Helix (HSH) domain.[1][2][3][4]

-

Dimerization and Domain Architecture: TFAP2 proteins function as homodimers or heterodimers, a process mediated by their HSH domains.[4] This dimerization is a prerequisite for stable and specific DNA binding.[4] The overall architecture consists of the N-terminal transactivation domain, responsible for recruiting transcriptional machinery, and the C-terminal region that directly engages with the DNA.[4][5]

-

DNA Recognition Mechanism: The consensus DNA sequence recognized by TFAP2 is GCC(N3)GGC.[1][3][4][6] Structural studies have revealed that upon dimerization, the stabilized loops from the DBD of each monomer insert into adjacent major grooves of the DNA duplex.[1][2][3] This interaction is highly specific, with key amino acid residues forming hydrogen bonds and van der Waals contacts with the bases of the pseudo-palindromic GCC and GGC motifs.[1][3] The length of the three-nucleotide central spacer is a critical determinant of binding specificity.[1][2][3]

Quantitative Analysis of TFAP2-DNA Interactions

The affinity of TFAP2 proteins for various DNA sequences has been quantitatively assessed primarily through Isothermal Titration Calorimetry (ITC). These studies provide precise measurements of the dissociation constant (Kd), a measure of binding affinity.

| TFAP2 Isoform | DNA Sequence (13-mer) | Dissociation Constant (K_d) | Experimental Method | Reference |

| TFAP2A | 5'-GTGCCCGAGGCAG-3' | ~19 nM | Isothermal Titration Calorimetry (ITC) | [1] |

| TFAP2B | 5'-GTGCCCGAGGCAG-3' | ~18 nM | Isothermal Titration Calorimetry (ITC) | [1] |

| TFAP2A | 5'-GTGCCTGAGGCAG-3' | Comparable to GCC(CGA)GGC | Isothermal Titration Calorimetry (ITC) | [1] |

| TFAP2B | 5'-GTGCCTGAGGCAG-3' | Comparable to GCC(CGA)GGC | Isothermal Titration Calorimetry (ITC) | [1] |

Table 1: Quantitative binding data for TFAP2A and TFAP2B with their consensus DNA sequence. The data indicates that the identity of the central three nucleotides does not significantly impact binding affinity.[1]

Experimental Protocols

The elucidation of the structural basis for TFAP2-DNA binding has been made possible by a combination of biochemical and biophysical techniques.

Recombinant TFAP2 Protein Production

-

Cloning: Fragments of human TFAP2A (e.g., amino acids 279-411) and TFAP2B are cloned into an expression vector such as pET28-MKH8-SUMO, which generates an N-terminally His6- and Sumo-tagged fusion protein.[1][4] Site-directed mutagenesis can be employed to introduce specific mutations for functional studies.[1]

-

Expression: The recombinant plasmids are transformed into an E. coli expression strain like BL21(DE3). Protein expression is induced with IPTG (e.g., 0.5 mM) at a low temperature (e.g., 14°C) overnight.[1]

-

Purification: Cells are harvested and lysed by sonication in a buffer containing 500 mM NaCl, 20 mM Tris (pH 7.5), and 5% glycerol.[1] The His-tagged fusion protein is then purified using affinity chromatography, followed by cleavage of the tag and further purification steps to obtain a homogenous protein sample.

Isothermal Titration Calorimetry (ITC)

ITC is utilized to quantitatively determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the TFAP2-DNA interaction.

-

Sample Preparation: Purified TFAP2 protein is dialyzed into the ITC buffer. The DNA oligonucleotides containing the target sequence are synthesized, purified, and dissolved in the same buffer.

-

Titration: The TFAP2 protein solution is placed in the sample cell of the calorimeter, and the DNA solution is loaded into the injection syringe.

-

Data Acquisition: The DNA is titrated into the protein solution in a series of small injections. The heat change associated with each injection is measured.

-

Data Analysis: The resulting data is fitted to a binding model to extract the Kd, enthalpy, and entropy of binding.[1]

X-ray Crystallography of TFAP2-DNA Complexes

This technique provides high-resolution structural information of the protein-DNA complex.

-

Complex Formation: The purified TFAP2 protein is mixed with the DNA duplex at a molar ratio of approximately 1:1.2.[1]

-

Crystallization: The protein-DNA complex is subjected to crystallization screening using various precipitants. For the TFAP2A-DNA complex, crystals were grown in a solution containing 0.1 M citric acid (pH 3.5) and 34% PEG 200 (w/v).[1]

-

Data Collection: Crystals are cryoprotected using a solution containing a cryoprotectant like glycol or ethylene glycol and flash-frozen in liquid nitrogen.[1] X-ray diffraction data is then collected at a synchrotron source.[1]

-

Structure Determination: The diffraction data is processed, and the structure is solved using molecular replacement or other phasing methods. The final model provides atomic-level details of the protein-DNA interactions.

Visualization of Workflows and Regulatory Pathways

The study of TFAP2 DNA binding and its regulation involves a multi-step experimental process and is influenced by various cellular signaling events.

Figure 1: A generalized experimental workflow for characterizing the structural and quantitative basis of TFAP2-DNA interactions.

Figure 2: A conceptual diagram illustrating the regulation of TFAP2 DNA binding and transcriptional activity by signaling pathways, post-translational modifications, and protein-protein interactions.

Regulation of TFAP2 DNA Binding

The DNA binding activity of TFAP2 is not static but is dynamically regulated by a variety of cellular mechanisms.

-

Signaling Pathways: Pathways such as Wnt signaling have been shown to modulate TFAP2 activity, linking its transcriptional function to broader developmental and metabolic cues.[7][8]

-

Post-Translational Modifications (PTMs): The activity of TFAP2 proteins can be altered by PTMs, including phosphorylation, sumoylation, and changes in redox status.[9] These modifications can influence TFAP2's subcellular localization, stability, and its affinity for DNA.[10][11]

-

Protein-Protein Interactions: TFAP2 proteins interact with a host of other proteins, including other transcription factors like SP1 and co-regulators such as CITED2.[6][9] These interactions can either enhance or inhibit TFAP2's ability to bind DNA and regulate transcription, adding another layer of regulatory complexity.

Conclusion and Implications for Drug Development

The specificity of TFAP2-DNA binding is a finely tuned process dictated by the structural features of the DBD and HSH domains, the precise sequence of the DNA target site, and a complex network of cellular regulation. A thorough understanding of these mechanisms at a molecular level is paramount for the development of novel therapeutic strategies. For instance, small molecules designed to disrupt the TFAP2-DNA interface or to interfere with critical protein-protein interactions could selectively modulate the expression of TFAP2 target genes implicated in disease. The detailed protocols and quantitative data presented in this guide serve as a foundational resource for researchers aiming to further dissect these interactions and for professionals in drug development seeking to target this important family of transcription factors.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Structural basis for specific DNA sequence motif recognition by the TFAP2 transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural basis for specific DNA sequence motif recognition by the TFAP2 transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. uniprot.org [uniprot.org]

- 7. Research Portal [iro.uiowa.edu]

- 8. TFAP2 transcription factors are regulators of lipid droplet biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of functional TFAP2A and SP1 binding sites in new TFAP2A-modulated genes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Post-Translational Modifications in Transcription Factors that Determine T Helper Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of transcription factor activity by interconnected, post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]

Expression Patterns of TFAP2 Isoforms in Human Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expression patterns of the Transcription Factor Activating Enhancer-Binding Protein 2 (TFAP2) isoforms across a wide range of human tissues. The TFAP2 family, consisting of five members (TFAP2A, TFAP2B, TFAP2C, TFAP2D, and TFAP2E), plays a crucial role in embryonic development, cell differentiation, and proliferation. Dysregulation of TFAP2 expression is implicated in various cancers, making these transcription factors significant targets in drug development.

This document summarizes quantitative expression data, details key experimental methodologies for their study, and visualizes their involvement in cellular signaling pathways.

Quantitative Expression Analysis of TFAP2 Isoforms

The following tables provide a summary of the mRNA expression levels of TFAP2 isoforms in various human tissues, quantified as transcripts per million (TPM) from the Genotype-Tissue Expression (GTEx) project. These values offer a comparative landscape of isoform distribution.

Table 1: mRNA Expression of TFAP2A, TFAP2B, and TFAP2C in Human Tissues (TPM)

| Tissue | TFAP2A (TPM) | TFAP2B (TPM) | TFAP2C (TPM) |

| Adipose - Subcutaneous | 1.8 | 3.5 | 0.7 |

| Adrenal Gland | 2.5 | 15.1 | 0.4 |

| Artery - Aorta | 1.2 | 2.1 | 0.3 |

| Brain - Cerebellum | 0.2 | 8.9 | 0.1 |

| Breast - Mammary Tissue | 4.1 | 2.9 | 2.3 |

| Colon - Transverse | 1.5 | 0.9 | 0.2 |

| Esophagus - Mucosa | 15.7 | 3.2 | 1.1 |

| Heart - Left Ventricle | 0.4 | 1.7 | 0.1 |

| Kidney - Cortex | 1.9 | 25.8 | 0.6 |

| Liver | 0.3 | 0.4 | 0.2 |

| Lung | 1.1 | 1.8 | 0.3 |

| Ovary | 3.2 | 2.1 | 1.5 |

| Pancreas | 0.7 | 1.2 | 0.2 |

| Placenta | 87.2 | 10.4 | 11.2 |

| Prostate | 1.9 | 3.7 | 0.4 |

| Skin - Sun Exposed (Lower leg) | 21.3 | 5.6 | 3.8 |

| Small Intestine - Terminal Ileum | 1.1 | 1.0 | 0.2 |

| Spleen | 0.5 | 0.6 | 0.1 |

| Stomach | 0.8 | 1.5 | 0.2 |

| Testis | 0.9 | 1.6 | 0.8 |

| Thyroid | 1.7 | 2.4 | 0.3 |

| Uterus | 2.8 | 2.0 | 0.9 |

| Vagina | 18.9 | 4.1 | 1.7 |

Table 2: mRNA Expression of TFAP2D and TFAP2E in Human Tissues (TPM)

| Tissue | TFAP2D (TPM) | TFAP2E (TPM) |

| Adipose - Subcutaneous | 0.1 | 0.2 |

| Adrenal Gland | 0.3 | 0.4 |

| Artery - Aorta | 0.1 | 0.1 |

| Brain - Cerebellum | 0.1 | 0.3 |

| Breast - Mammary Tissue | 0.2 | 0.3 |

| Colon - Transverse | 0.1 | 0.1 |

| Esophagus - Mucosa | 0.3 | 0.4 |

| Heart - Left Ventricle | 0.1 | 0.1 |

| Kidney - Cortex | 0.2 | 0.3 |

| Liver | 0.1 | 0.1 |

| Lung | 0.1 | 0.2 |

| Ovary | 0.2 | 0.4 |

| Pancreas | 0.1 | 0.1 |

| Placenta | 0.8 | 1.2 |

| Prostate | 0.2 | 0.2 |

| Skin - Sun Exposed (Lower leg) | 0.4 | 0.6 |

| Small Intestine - Terminal Ileum | 0.1 | 0.1 |

| Spleen | 0.1 | 0.1 |

| Stomach | 0.1 | 0.1 |

| Testis | 0.3 | 0.5 |

| Thyroid | 0.1 | 0.2 |

| Uterus | 0.2 | 0.3 |

| Vagina | 0.4 | 0.5 |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of TFAP2 isoform expression. The following sections provide standardized protocols for key experimental techniques.

Immunohistochemistry (IHC) for TFAP2 Proteins

This protocol outlines the steps for detecting TFAP2 proteins in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.

1. Deparaffinization and Rehydration:

-

Immerse slides in Xylene: 2 changes, 5 minutes each.

-

Immerse in 100% Ethanol: 2 changes, 3 minutes each.

-

Immerse in 95% Ethanol: 1 change, 3 minutes.

-

Immerse in 70% Ethanol: 1 change, 3 minutes.

-

Rinse in distilled water.

2. Antigen Retrieval:

-

Immerse slides in a pre-heated solution of 10 mM Sodium Citrate buffer (pH 6.0).

-

Heat in a microwave oven or water bath at 95-100°C for 20 minutes.

-

Allow slides to cool in the buffer for 20 minutes at room temperature.

3. Peroxidase Blocking:

-

Incubate sections in 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.

-

Rinse with Phosphate Buffered Saline (PBS).

4. Blocking:

-

Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.

5. Primary Antibody Incubation:

-

Dilute the primary antibody against the specific TFAP2 isoform in the blocking solution according to the manufacturer's instructions.

-

Incubate overnight at 4°C in a humidified chamber.

6. Secondary Antibody Incubation:

-

Wash slides with PBS (3 changes, 5 minutes each).

-

Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit or anti-mouse) for 1 hour at room temperature.

7. Detection:

-

Wash slides with PBS (3 changes, 5 minutes each).

-

Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.

-

Wash slides with PBS (3 changes, 5 minutes each).

-

Apply 3,3'-Diaminobenzidine (DAB) substrate solution and monitor for color development.

-

Stop the reaction by rinsing with distilled water.

8. Counterstaining, Dehydration, and Mounting:

-

Counterstain with Hematoxylin.

-

Dehydrate through graded alcohols and clear in xylene.

-

Mount with a permanent mounting medium.

Western Blotting for TFAP2 Nuclear Proteins

This protocol is designed for the detection of TFAP2 isoforms in nuclear protein extracts from human tissues or cells.

1. Nuclear Protein Extraction:

-

Homogenize fresh or frozen tissue in a hypotonic buffer containing protease and phosphatase inhibitors.

-

Centrifuge to pellet the nuclei.

-

Lyse the nuclear pellet with a high-salt nuclear extraction buffer.

-

Centrifuge to collect the nuclear extract (supernatant).

-

Determine protein concentration using a BCA or Bradford assay.

2. SDS-PAGE:

-

Mix 20-30 µg of nuclear protein extract with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load samples onto a 10% SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

3. Protein Transfer:

-

Transfer proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane at 100V for 1-2 hours or overnight at 4°C.

4. Blocking:

-

Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

5. Primary Antibody Incubation:

-

Incubate the membrane with the primary antibody against the specific TFAP2 isoform, diluted in blocking buffer, overnight at 4°C with gentle agitation.

6. Secondary Antibody Incubation:

-

Wash the membrane with TBST (3 changes, 10 minutes each).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

7. Detection:

-

Wash the membrane with TBST (3 changes, 10 minutes each).

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using an imaging system or X-ray film.

Real-Time Quantitative PCR (RT-qPCR) for TFAP2 mRNA

This protocol details the quantification of TFAP2 isoform mRNA levels from total RNA isolated from human tissues.

1. RNA Isolation and cDNA Synthesis:

-

Isolate total RNA from tissue samples using a suitable method (e.g., TRIzol reagent or a column-based kit).

-

Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.

2. qPCR Reaction Setup:

-

Prepare a reaction mix containing:

-

SYBR Green or TaqMan master mix

-

Forward and reverse primers for the specific TFAP2 isoform

-

cDNA template

-

Nuclease-free water

-

-

Use validated primers designed to span an exon-exon junction to avoid amplification of genomic DNA.

3. qPCR Cycling Conditions (Typical):

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

Include a melt curve analysis for SYBR Green-based assays to ensure product specificity.

4. Data Analysis:

-

Determine the cycle threshold (Ct) values for each sample.

-

Normalize the expression of the target TFAP2 isoform to a stable reference gene (e.g., GAPDH, ACTB).

-

Calculate the relative expression using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving TFAP2 isoforms and a general workflow for their expression analysis.

Caption: TFAP2A signaling pathways.

Caption: TFAP2C in Estrogen signaling.

Caption: TFAP2 expression analysis workflow.

This guide serves as a foundational resource for understanding and investigating the complex roles of TFAP2 isoforms in human health and disease. The provided data and protocols offer a starting point for novel research and the development of targeted therapeutics.

Evolutionary Conservation of the TFAP2 DNA Binding Domain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Transcription Factor Activating Enhancer-Binding Protein 2 (TFAP2) family of transcription factors plays a pivotal role in a multitude of cellular processes, including embryonic development, cell differentiation, and oncogenesis.[1][2] Central to their function is the highly conserved DNA binding domain (DBD), which facilitates the sequence-specific recognition of GC-rich DNA elements, thereby modulating the expression of a vast array of target genes. This technical guide provides an in-depth exploration of the evolutionary conservation of the TFAP2 DNA binding domain, its structure, and its interaction with DNA. Furthermore, it details the experimental methodologies used to investigate these interactions and illustrates the key signaling pathways that regulate TFAP2 activity.

The TFAP2 Family of Transcription Factors

The TFAP2 family in humans consists of five members: TFAP2A (AP-2α), TFAP2B (AP-2β), TFAP2C (AP-2γ), TFAP2D (AP-2δ), and TFAP2E (AP-2ε).[1][2] These proteins function as either homodimers or heterodimers and are characterized by a conserved C-terminal basic helix-span-helix (bHSH) motif that mediates both DNA binding and dimerization, and a less conserved N-terminal transactivation domain.[1][2] The high degree of sequence similarity within the DNA binding domain across family members results in their recognition of a similar consensus DNA sequence, typically GCC(N)3GGC.[1][2]

Evolutionary Conservation of the TFAP2 DNA Binding Domain

The TFAP2 DNA binding domain exhibits a remarkable degree of evolutionary conservation across a wide range of species, highlighting its fundamental importance in regulating gene expression. While this guide focuses on vertebrate TFAP2, it is worth noting that related AP2/ERF domains are also found in plants, suggesting a deep evolutionary history.[3]

Sequence Similarity Across Human TFAP2 Paralogs

The five human TFAP2 paralogs share a high degree of sequence identity within their DNA binding domains, which explains their overlapping DNA binding specificities.[1]

| TFAP2 Family Member | DNA Binding Domain Sequence |

| TFAP2A | ...SGISRYIENSLQIG... |

| TFAP2B | ...SGISRYIENSLQIG... |

| TFAP2C | ...SGISRYIENSLQIG... |

| TFAP2D | ...SGISRYIENSLQIG... |

| TFAP2E | ...SGISRYIENSLQIG... |

Note: The full sequence alignment is extensive and for illustrative purposes, a conserved segment is shown. A complete alignment can be found in publicly available protein databases.

Cross-Species Conservation

Quantitative Analysis of TFAP2-DNA Binding

The affinity of TFAP2 proteins for their cognate DNA binding sites can be quantified using various biophysical techniques. The dissociation constant (Kd) is a common metric used to represent the strength of this interaction, with lower Kd values indicating higher affinity.

| TFAP2 Protein | DNA Sequence | Binding Affinity (Kd) | Technique | Reference |

| TFAP2A | 5'-GTGCCCGAGGCAG-3' | ~19 nM | Isothermal Titration Calorimetry (ITC) | [4] |

| TFAP2B | 5'-GTGCCCGAGGCAG-3' | ~18 nM | Isothermal Titration Calorimetry (ITC) | [4] |

| TFAP2A (mutant S222A) | 5'-GTGCCCGAGGCAG-3' | Reduced ~16-fold | Isothermal Titration Calorimetry (ITC) | [1] |

| TFAP2A (mutant K226A) | 5'-GTGCCCGAGGCAG-3' | Reduced ~35-fold | Isothermal Titration Calorimetry (ITC) | [1] |

| TFAP2A (mutant R254A) | 5'-GTGCCCGAGGCAG-3' | Negligible binding | Isothermal Titration Calorimetry (ITC) | [1] |

| TFAP2A (mutant K257A) | 5'-GTGCCCGAGGCAG-3' | Very weak binding | Isothermal Titration Calorimetry (ITC) | [1] |

Note: Data for TFAP2C, TFAP2D, and TFAP2E are not as readily available in the searched literature and represent an area for further investigation. TFAP2D is noted to have a unique DNA sequence binding specificity.[5][6]

Experimental Protocols for Studying TFAP2-DNA Interactions

A variety of in vitro and in vivo techniques are employed to characterize the binding of TFAP2 to its DNA targets. The following sections provide detailed methodologies for three key experimental approaches.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is a powerful method for identifying the genome-wide binding sites of a transcription factor in vivo.[7][8][9][10][11]

Objective: To identify the genomic regions occupied by a specific TFAP2 protein.

Methodology:

-

Cell Cross-linking:

-

Culture cells to the desired confluency.

-

Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA.

-

Incubate for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

Wash cells twice with ice-cold PBS.

-

-

Chromatin Preparation:

-

Lyse cells and isolate nuclei using a lysis buffer (e.g., containing PIPES, KCl, IGEPAL CA-630, and protease inhibitors).

-

Resuspend nuclei in a shearing buffer (e.g., containing SDS, EDTA, Tris-HCl, and protease inhibitors).

-

Shear chromatin to an average size of 200-500 bp using sonication. The number of cycles and power should be optimized for each cell type and instrument.[10]

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with Protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the TFAP2 protein of interest. A typical starting concentration is 1-10 µg of antibody per 10-50 µg of chromatin.

-

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin complexes from the beads using an elution buffer (e.g., containing NaHCO3 and SDS).

-

Reverse the cross-links by adding NaCl and incubating at 65°C for several hours.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Library Preparation:

-

Purify the immunoprecipitated DNA using a PCR purification kit or phenol:chloroform extraction.

-

Prepare a sequencing library from the purified DNA according to the manufacturer's protocol for the desired sequencing platform (e.g., Illumina).

-

-

Sequencing and Data Analysis:

-

Sequence the prepared library on a high-throughput sequencing platform.

-

Align the sequencing reads to the reference genome.

-

Use peak-calling algorithms (e.g., MACS2) to identify regions of enrichment, which represent the binding sites of the TFAP2 protein.

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is an in vitro technique used to detect protein-DNA interactions.[12][13][14][15]

Objective: To determine if a TFAP2 protein can bind to a specific DNA sequence.

Methodology:

-

Probe Preparation:

-

Synthesize complementary single-stranded oligonucleotides corresponding to the putative TFAP2 binding site.

-

Label one of the oligonucleotides with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., biotin or a fluorescent dye).

-

Anneal the labeled and unlabeled oligonucleotides to form a double-stranded DNA probe.

-

Purify the labeled probe.

-

-

Binding Reaction:

-

Prepare a binding reaction mixture containing:

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

-

Non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

-

Purified recombinant TFAP2 protein or nuclear extract containing the protein.

-

-

Incubate the reaction mixture for 20-30 minutes at room temperature.

-

For competition assays, add an excess of unlabeled specific or non-specific competitor DNA before adding the labeled probe.

-

For supershift assays, add an antibody specific to the TFAP2 protein after the initial binding reaction.

-

-

Electrophoresis:

-

Load the binding reactions onto a non-denaturing polyacrylamide gel.

-

Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation of the protein-DNA complexes.

-

-

Detection:

-

If using a radioactive probe, dry the gel and expose it to X-ray film or a phosphorimager screen.

-

If using a non-radioactive probe, transfer the DNA to a membrane and detect it using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time quantitative analysis of biomolecular interactions.[16][17][18][19][20]

Objective: To determine the kinetics (association and dissociation rates) and affinity (Kd) of the interaction between a TFAP2 protein and a specific DNA sequence.

Methodology:

-

Chip Preparation and Ligand Immobilization:

-

Select a sensor chip with an appropriate surface chemistry (e.g., streptavidin-coated for biotinylated DNA).

-

Immobilize one of the binding partners (the ligand, typically the biotinylated DNA oligonucleotide) onto the sensor chip surface.

-

-

Binding Analysis:

-

Inject a series of concentrations of the other binding partner (the analyte, the TFAP2 protein) over the sensor chip surface.

-

Monitor the change in the refractive index at the surface in real-time, which is proportional to the amount of analyte binding to the immobilized ligand. This generates a sensorgram showing the association phase.

-

After the association phase, inject running buffer to monitor the dissociation of the analyte from the ligand, generating the dissociation phase of the sensorgram.

-

-

Regeneration:

-

Inject a regeneration solution (e.g., a low pH buffer or high salt solution) to remove the bound analyte from the ligand, preparing the surface for the next injection cycle. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Signaling Pathways Regulating TFAP2 Activity

The activity of TFAP2 transcription factors is tightly regulated by various signaling pathways, which can influence their expression, subcellular localization, and transactivation potential.

Wnt Signaling Pathway

The Wnt signaling pathway plays a crucial role in embryonic development and has been shown to interact with TFAP2.[21][22][23][24][25] In the canonical Wnt pathway, the stabilization of β-catenin leads to its translocation to the nucleus, where it can associate with transcription factors of the TCF/LEF family to regulate gene expression. Evidence suggests that TFAP2 factors can also be involved in mediating Wnt signaling.

PI3K/Akt Signaling Pathway